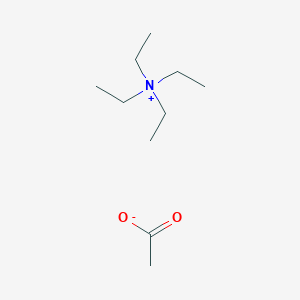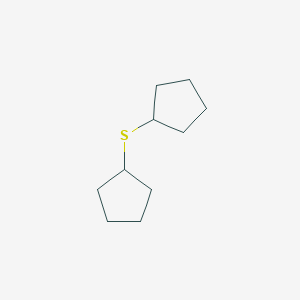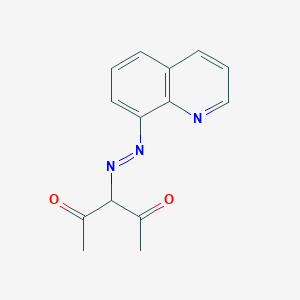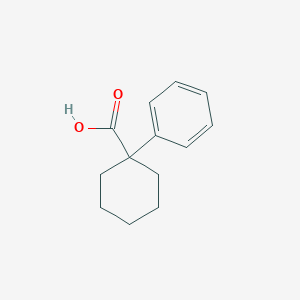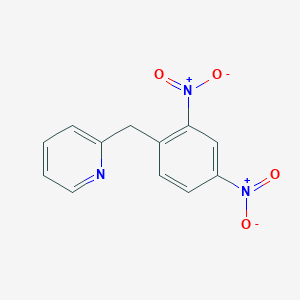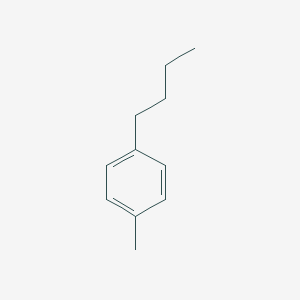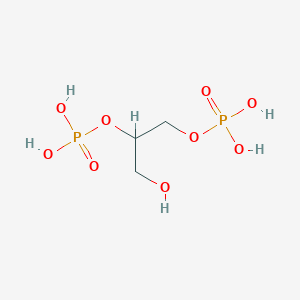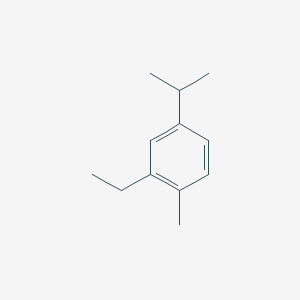
2-Ethyl-1-methyl-4-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1-methyl-4-(propan-2-yl)benzene is a chemical compound that belongs to the family of alkylated aromatic hydrocarbons. This compound is commonly known as p-cymene and is widely used in various industries. It is a colorless liquid with a strong aromatic odor and is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of p-cymene is not fully understood. However, studies have shown that it has antibacterial and antifungal properties. P-cymene disrupts the cell membrane of bacteria and fungi, leading to their death. It also has antioxidant properties, which help to prevent oxidative damage to cells.
Effets Biochimiques Et Physiologiques
P-cymene has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which make it useful in the treatment of inflammatory diseases. It also has analgesic properties, which help to relieve pain. P-cymene has been shown to improve cognitive function and memory in animal studies. It also has a relaxing effect on the respiratory system, making it useful in the treatment of respiratory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
P-cymene has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has a strong odor, which may interfere with some experiments. P-cymene is also flammable and should be handled with care.
Orientations Futures
There are several future directions for research on p-cymene. One area of research is the development of new drugs based on p-cymene. Its antibacterial, antifungal, and antioxidant properties make it a promising candidate for the development of new drugs. Another area of research is the study of its effects on the immune system. P-cymene has been shown to have immunomodulatory properties, which may have implications for the treatment of autoimmune diseases. Finally, the study of its effects on the nervous system and its potential use in the treatment of neurological disorders is another area of future research.
Conclusion:
In conclusion, p-cymene is a chemical compound with various scientific research applications. It is commonly used as a solvent in the pharmaceutical industry and as a flavoring agent in the food industry. It has antibacterial, antifungal, and antioxidant properties, which make it useful in the development of new drugs. P-cymene has several advantages for lab experiments, but it also has limitations. Future research on p-cymene is focused on the development of new drugs, the study of its effects on the immune and nervous systems, and its potential use in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of p-cymene can be accomplished by various methods. One of the most common methods is the catalytic alkylation of toluene. In this method, toluene is reacted with isobutylene in the presence of a catalyst such as aluminum chloride or sulfuric acid. The reaction produces a mixture of p-cymene and other alkylated aromatic hydrocarbons. The mixture is then separated by distillation, and p-cymene is obtained in a pure form.
Applications De Recherche Scientifique
P-cymene has various scientific research applications. It is used as a solvent in the pharmaceutical industry for the production of drugs. It is also used as a flavoring agent in the food industry. P-cymene has antibacterial, antifungal, and antioxidant properties, which make it useful in the development of new drugs. It is also used as a starting material for the synthesis of other compounds.
Propriétés
Numéro CAS |
1199-38-8 |
|---|---|
Nom du produit |
2-Ethyl-1-methyl-4-(propan-2-yl)benzene |
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
2-ethyl-1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-5-11-8-12(9(2)3)7-6-10(11)4/h6-9H,5H2,1-4H3 |
Clé InChI |
HYJZTIMDJXKZAC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)C(C)C)C |
SMILES canonique |
CCC1=C(C=CC(=C1)C(C)C)C |
Synonymes |
Benzene, 2-ethyl-1-methyl-4-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



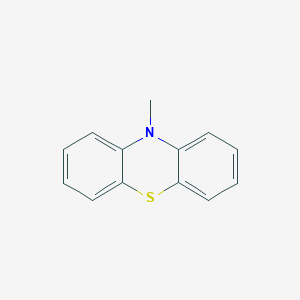
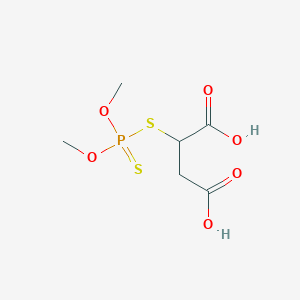
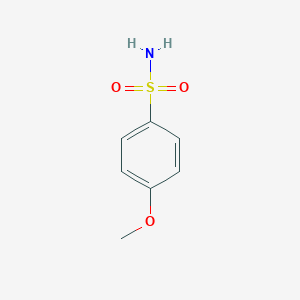
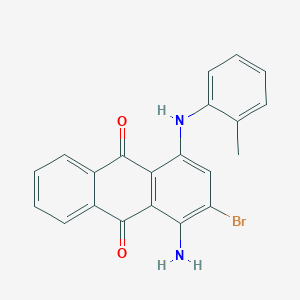
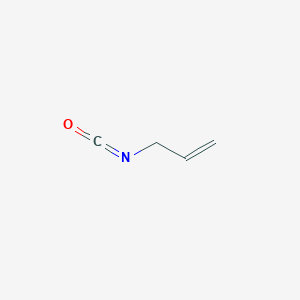
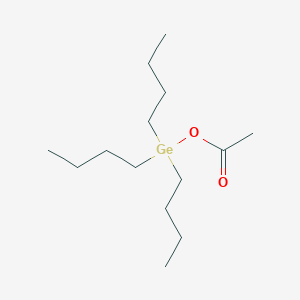
![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)
